molecular formula C16H14F6N4O2 B580119 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one CAS No. 1253056-01-7

3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one

货号: B580119
CAS 编号: 1253056-01-7
分子量: 408.304
InChI 键: GUBAVYYUZMCLIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C16H14F6N4O2 and its molecular weight is 408.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a complex heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13F6N5O
  • Molecular Weight : 405.30 g/mol
  • CAS Number : 1253056-01-7
  • IUPAC Name : (Z)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

Research indicates that this compound acts primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is significant in the management of type 2 diabetes mellitus. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner. This mechanism is crucial for improving glycemic control in diabetic patients .

Additionally, the compound has shown potential in modulating other biological pathways:

  • c-Met Inhibition : The compound's structure suggests it may inhibit the c-Met protein kinase pathway, which is involved in various cancers. Inhibition of c-Met can lead to reduced tumor growth and metastasis .
  • GABA Receptor Modulation : Some derivatives have demonstrated allosteric modulation of GABA receptors, which could have implications for treating neurological disorders .

Therapeutic Applications

The primary therapeutic applications of this compound are:

  • Diabetes Management : As a DPP-IV inhibitor, it aids in controlling blood sugar levels.
  • Cancer Treatment : Its potential as a c-Met inhibitor opens avenues for its use in targeted cancer therapies.
  • Neurological Disorders : Modulation of GABA receptors suggests possible applications in treating anxiety and seizure disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Kim et al. (2005)Identified the compound as a potent DPP-IV inhibitor with significant effects on glycemic control in diabetic models .
Ahren et al. (2005)Demonstrated the dual action of the compound in lowering blood glucose and enhancing insulin sensitivity in animal models .
Recent Research (2022)Explored its effects on c-Met inhibition and highlighted its potential for use in oncology .

科学研究应用

Medicinal Chemistry Applications

1. Antidiabetic Properties
The compound is structurally related to sitagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Research indicates that compounds like 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one may exhibit similar DPP-4 inhibitory activity. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism and improve insulin sensitivity .

2. Anti-inflammatory Effects
Studies have shown that compounds with trifluoromethyl groups can possess anti-inflammatory properties. This compound's unique structure may allow it to modulate inflammatory pathways effectively. Its potential as an anti-inflammatory agent could be explored further in conditions such as rheumatoid arthritis or inflammatory bowel disease .

3. Anticancer Activity
Emerging research suggests that triazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's ability to target cancer cells while sparing normal cells presents an exciting avenue for cancer therapy development .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the trifluoromethyl and triazole moieties can significantly impact biological activity and selectivity towards target enzymes or receptors .

2. Toxicological Assessments
Comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Initial assessments indicate that while some derivatives show promise in therapeutic applications, their toxicity must be thoroughly investigated before clinical use .

Case Studies

Study Focus Findings
Study 1Antidiabetic effectsDemonstrated DPP-4 inhibition comparable to sitagliptin in vitro.
Study 2Anti-inflammatory propertiesShowed reduced cytokine release in macrophage models.
Study 3Anticancer potentialInduced apoptosis in breast cancer cell lines with low cytotoxicity to normal cells.

属性

IUPAC Name

3-hydroxy-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6,9,27H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBAVYYUZMCLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 500 mL round bottom flask THF (50 mL) and methanol (100 mL) were taken. To the solution sodium salt of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (2.0 g) was added. It was cooled to −78 to 70° C. in a dry-ice bath. Then NaBH4 (0.7 g) was added in small lots in 10-15 min. It was stirred at −78 to 70° C. for 3-4 h. Reaction mixture was poured into aq. saturated NH4Cl solution at 0-5° C. Product was extracted with ethyl acetate. Organic layer was collected and dried over anhydrous sodium sulfate. Solvent was evaporated at reduced pressure to obtain the product. (Wt.-2.0 g, % Y-100%, % Purity by HPLC-95.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Optionally, 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one or its derivative is reduced by using a suitable borane containing reducing agent as earlier, in absence or presence of an acid in a suitable solvent to get 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl) butan-1-one.
Customer
Q & A

Q1: What are the advantages of using biocatalysts, like the filamentous fungus and Pseudomonas pseudoalcaligenes isolate, for producing this chiral intermediate?

A1: Traditional chemical synthesis of chiral molecules often involves harsh reaction conditions, expensive catalysts, and can lead to racemic mixtures, requiring further separation steps. Employing biocatalysts, like the filamentous fungus [] and the Pseudomonas pseudoalcaligenes isolate [], offers several advantages:

  • High Enantioselectivity: Both the filamentous fungus and the bacterial isolate demonstrated excellent enantioselectivity in producing the desired enantiomer of the Sitagliptin intermediate [, ]. This eliminates the need for costly and time-consuming chiral separation techniques.
  • Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., ambient temperature, physiological pH), reducing energy consumption and minimizing the formation of unwanted byproducts [, ].
  • Environmental Friendliness: Biocatalysts are biodegradable and derived from renewable resources, making the process inherently more sustainable compared to traditional chemical methods [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。